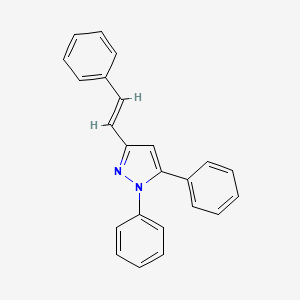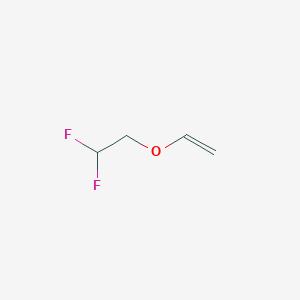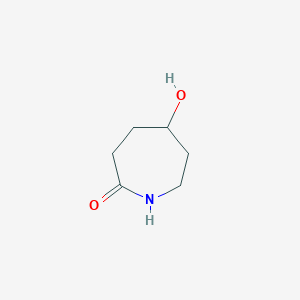
1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)- is a heterocyclic organic compound characterized by a pyrazole ring substituted with phenyl groups at positions 1 and 5, and a phenylethenyl group at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)- typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or α,β-unsaturated carbonyl compounds. For instance, the reaction of phenylhydrazine with benzoylacetone can yield 1,5-diphenylpyrazole.
Introduction of the Phenylethenyl Group: The phenylethenyl group can be introduced via a Heck reaction, where the 1,5-diphenylpyrazole undergoes a palladium-catalyzed coupling with styrene.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of continuous flow reactors, advanced catalysts, and automated purification systems to ensure scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the phenylethenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Pyrazole derivatives with oxidized side chains.
Reduction: Saturated pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)- varies depending on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. For instance, it can bind to microbial enzymes, disrupting their function and leading to antimicrobial effects.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazole, 3,5-diphenyl-: Lacks the phenylethenyl group, making it less versatile in certain synthetic applications.
1H-Pyrazole, 1-phenyl-3-(2-phenylethenyl)-: Similar structure but with fewer phenyl substitutions, affecting its reactivity and applications.
Uniqueness
1H-Pyrazole, 1,5-diphenyl-3-(2-phenylethenyl)- is unique due to the presence of both phenyl and phenylethenyl groups, which enhance its chemical reactivity and potential for diverse applications. This combination of substituents allows for a broader range of chemical modifications and biological interactions compared to its simpler analogs.
Eigenschaften
Molekularformel |
C23H18N2 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
1,5-diphenyl-3-[(E)-2-phenylethenyl]pyrazole |
InChI |
InChI=1S/C23H18N2/c1-4-10-19(11-5-1)16-17-21-18-23(20-12-6-2-7-13-20)25(24-21)22-14-8-3-9-15-22/h1-18H/b17-16+ |
InChI-Schlüssel |
VDVHHUHPMIIPIZ-WUKNDPDISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=NN(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=NN(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide](/img/structure/B12088405.png)
![Acetic acid, 2-[(7-hydroxyheptyl)oxy]-](/img/structure/B12088419.png)



![4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12088447.png)



![ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]acrylate](/img/structure/B12088463.png)
![5-hydroxy-4-methoxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B12088468.png)

![2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B12088474.png)
